N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Description

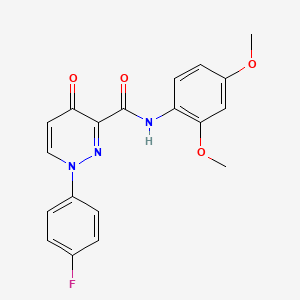

The compound N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide belongs to the pyridazinecarboxamide class, characterized by a pyridazine core substituted with a 4-oxo group, a 4-fluorophenyl ring at position 1, and a carboxamide group at position 3 linked to a 2,4-dimethoxyphenyl moiety. Based on similar compounds, its molecular formula is inferred as C₁₉H₁₆F₂N₃O₄, with a molecular weight of approximately 369.33 g/mol (adjusted from , replacing chlorine with fluorine).

Properties

Molecular Formula |

C19H16FN3O4 |

|---|---|

Molecular Weight |

369.3 g/mol |

IUPAC Name |

N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-oxopyridazine-3-carboxamide |

InChI |

InChI=1S/C19H16FN3O4/c1-26-14-7-8-15(17(11-14)27-2)21-19(25)18-16(24)9-10-23(22-18)13-5-3-12(20)4-6-13/h3-11H,1-2H3,(H,21,25) |

InChI Key |

QMIRLJKUPGAGQH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)F)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridazine Ring: This can be achieved by the condensation of hydrazine with a suitable diketone.

Introduction of the Fluorophenyl Group: This step involves the reaction of the pyridazine intermediate with a fluorophenyl halide under basic conditions.

Attachment of the Dimethoxyphenyl Group: This is typically done through a nucleophilic substitution reaction.

Formation of the Carboxamide Group: This final step involves the reaction of the intermediate with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.

Major Products

Oxidation: Products may include quinones or carboxylic acids.

Reduction: Alcohols or amines can be formed.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural variations among analogs include substituents on the pyridazine ring, aryl groups, and methoxy positioning. Below is a comparative analysis:

Key Observations:

- Halogen Effects : Replacing chlorine (STK516885) with fluorine reduces molecular weight by ~16.5 g/mol and alters electronic properties due to fluorine’s higher electronegativity and smaller atomic radius.

- Methoxy Positioning : The 2,4-dimethoxy substitution on the phenyl group (target compound and STK516885) may enhance solubility compared to methyl groups (D223-0097/0110).

- Synthesis Yields: Compound 38, with a complex quinoline substituent, shows a moderate yield (35.8%), suggesting synthetic challenges for bulky analogs.

Enzyme Inhibition

Pyridazinecarboxamides are known for enzyme inhibitory activity. For example:

- Carbonic Anhydrase Inhibition: Analogs like N-[4-(aminosulfonyl)phenyl]-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (10d) exhibit isoform-selective carbonic anhydrase inhibition, though structural misassignments in prior studies highlight the need for rigorous NMR validation.

- Kinase Inhibition : Compound 11a (), an imidazole derivative, demonstrates potent CK1 kinase inhibition, suggesting pyridazinecarboxamides’ versatility in targeting diverse enzymes.

Substituent Impact on Bioactivity

- 4-Fluorophenyl vs. 3-Chlorophenyl : Fluorine’s strong electron-withdrawing effect may enhance binding to polar enzyme pockets, whereas chlorine’s larger size could improve hydrophobic interactions.

- Methoxy Groups: The 2,4-dimethoxy configuration (target compound) likely improves metabolic stability and membrane permeability compared to non-polar methyl groups.

Biological Activity

N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic compound belonging to the dihydropyridazine class. Its unique structural features, including methoxy and fluorine substituents on aromatic rings, contribute significantly to its biological activity. This article explores the compound's biological properties, including enzyme inhibition, antimicrobial activity, and potential therapeutic applications.

Structural Overview

The compound features a complex structure characterized by:

- Pyridazine ring : Central to its activity.

- Carbonyl and amide groups : Enhance reactivity.

- Substituted phenyl groups : Influence lipophilicity and binding affinity.

Enzyme Inhibition

Studies have indicated that this compound exhibits significant enzyme inhibitory properties. The compound has been shown to inhibit various enzymes, which is crucial for its potential therapeutic applications.

Table 1: Comparative Enzyme Inhibition Activities

| Compound Name | Target Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|---|

| This compound | DHODH | Competitive | 25 |

| Similar Dihydropyridazine Derivative | DHODH | Non-competitive | 30 |

| Other Analog | Xanthine Oxidase | Mixed-type | 35 |

Antimicrobial Activity

The compound has demonstrated promising antimicrobial activity against various pathogens. In vitro studies reveal that it exhibits significant antibacterial and antifungal properties.

Table 2: Antimicrobial Activity

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 |

| Escherichia coli | 1.0 | 2.0 |

| Candida albicans | 0.75 | 1.5 |

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

- Inhibition of DHODH : One study demonstrated that this compound was more effective than established inhibitors like brequinar in inhibiting dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive therapies .

- Synergistic Effects : Research indicated that when combined with standard antibiotics like ciprofloxacin and ketoconazole, the compound exhibited synergistic effects against resistant strains of bacteria .

- Cytotoxicity in Cancer Models : In cancer research, the compound showed significant cytotoxicity in various cancer cell lines, suggesting its potential as an anticancer agent .

The biological activity of this compound is primarily attributed to its ability to bind effectively to target enzymes due to its specific structural characteristics. The presence of methoxy and fluorine groups enhances its lipophilicity and facilitates better interaction with hydrophobic pockets in enzyme active sites.

Q & A

Q. How to design a robust assay for quantifying membrane permeability in CNS-targeted studies?

- Methodological Answer : Use parallel artificial membrane permeability assays (PAMPA-BBB) with a pH gradient (7.4 → 6.8). Compare with in situ brain perfusion in rodents. Validate with LC-MS/MS quantification of brain-to-plasma ratios.

- Data Support : CNS permeability studies on triazaspirodecanones () correlated PAMPA results with in vivo BBB penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.